4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring, a pyrrolidinone ring, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidinone ring can be introduced via cyclization reactions involving appropriate precursors. The methylsulfanyl group is usually added through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Thiol reagents, halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethyl benzimidazoles: These compounds share the benzimidazole core but have different substituents, leading to variations in their chemical properties and applications.
1H-Benzimidazole, 2-methyl-:
Uniqueness
4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the pyrrolidinone ring and the methylsulfanyl group distinguishes it from other benzimidazole derivatives, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-23-14-6-4-5-13(10-14)21-11-12(9-17(21)22)18-19-15-7-2-3-8-16(15)20-18/h2-8,10,12H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZRHHGATFNOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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